Anti-Proliferative Potency in Gallium-Resistant A549 Lung Adenocarcinoma Cells: 80-Fold Superiority Over Gallium Acetylacetonate
CAS 932540-42-6 (designated compound 5476423) demonstrated an 80-fold increase in anti-proliferative potency compared to gallium acetylacetonate (GaAcAc) against gallium-resistant (R) human A549 lung adenocarcinoma cells. In the same assay, the co-identified lead compound 7919469 achieved only a 13-fold increase, establishing a greater than 6-fold potency advantage for CAS 932540-42-6 over the closest comparator compound identified from the same screening campaign. Additionally, when CAS 932540-42-6 was combined with GaAcAc, the efficacy of GaAcAc against R-cells was increased 2-fold, confirming functional synergy [1].
| Evidence Dimension | Anti-proliferative potency in gallium-resistant A549 lung adenocarcinoma cells |
|---|---|
| Target Compound Data | 80-fold increased potency vs. GaAcAc; 2-fold enhancement of GaAcAc efficacy in combination |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc) as baseline; Compound 7919469 (13-fold vs. GaAcAc) as comparator |
| Quantified Difference | 80-fold vs. GaAcAc for target compound; 13-fold vs. GaAcAc for compound 7919469; target compound shows ~6.2× greater fold-increase than 7919469 |
| Conditions | Gallium-resistant A549 human lung adenocarcinoma cells; anti-proliferative assay; AXL kinase pathway context |
Why This Matters
The 80-fold potency gain over a known gallium-based anticancer agent, combined with a 6-fold advantage over a co-identified lead compound from the same screen, provides direct quantitative justification for selecting CAS 932540-42-6 as the preferred probe molecule for gallium-resistant lung cancer research programs.
- [1] Oyewumi, M. O.; Alazizi, A.; Liva, S.; Lin, L.; Geldenhuys, W. J. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg. Med. Chem. Lett. 2014, 24 (18), 4553–4556. View Source
